molecular formula C5H7NO3 B15271745 prop-2-en-1-ylN-carbonylcarbamate

prop-2-en-1-ylN-carbonylcarbamate

Cat. No.: B15271745
M. Wt: 129.11 g/mol
InChI Key: FBOHIZIQZQSFLG-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl N-carbonylcarbamate is a chemical compound with the molecular formula C8H11NO4. It is also known by its IUPAC name, diallyl iminodicarbonate. This compound is characterized by the presence of an allyl group and a carbamate group, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-en-1-yl N-carbonylcarbamate can be synthesized through a one-pot reaction involving carbonylimidazolide in water with a nucleophile. This method provides an efficient and general approach for the preparation of urea, carbamates, and thiocarbamates without requiring an inert atmosphere . The reaction conditions typically involve mild temperatures and the use of common reagents such as carbonylimidazolide and a suitable nucleophile.

Industrial Production Methods

Industrial production of prop-2-en-1-yl N-carbonylcarbamate may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through filtration and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl N-carbonylcarbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives of prop-2-en-1-yl N-carbonylcarbamate .

Scientific Research Applications

Prop-2-en-1-yl N-carbonylcarbamate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of prop-2-en-1-yl N-carbonylcarbamate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through the formation of covalent bonds with specific biomolecules, leading to changes in their structure and function. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-en-1-yl N-carbonylcarbamate is unique due to its specific combination of allyl and carbamate groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various chemical and biological applications .

Properties

Molecular Formula

C5H7NO3

Molecular Weight

129.11 g/mol

IUPAC Name

prop-2-enyl N-formylcarbamate

InChI

InChI=1S/C5H7NO3/c1-2-3-9-5(8)6-4-7/h2,4H,1,3H2,(H,6,7,8)

InChI Key

FBOHIZIQZQSFLG-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)NC=O

Origin of Product

United States

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